2-Acetamido-1,3-thiazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-acetamido-1,3-thiazole-4-carboxylic acid and its analogs often involves the use of thiazolyl precursors. One method described involves the stereoselective 1,4-conjugate addition of trimethylsilyl azide to a 2-thiazolyl α,β-enone bearing a protected D-mannose moiety, leading to an isomer of N-acetylneuraminic acid with the acetamido group at C-4, a process indicating the complexity and precision required in synthesizing such compounds (Dondoni, Boscarato, & Marra, 1994).
Molecular Structure Analysis
Molecular structure analysis reveals that compounds like 2-acetamido-1,3-thiazole-4-carboxylic acid often exhibit planarity in their molecular structure, facilitating specific types of chemical reactions and interactions. For instance, the structure of 2-acetamido-4-tolyl-1,3-thiazole, a related compound, is essentially planar, enabling unique hydrogen-bonding interactions and packing arrangements in the solid state (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
2-Acetamido-1,3-thiazole-4-carboxylic acid and its derivatives participate in various chemical reactions, reflecting their diverse chemical properties. These compounds can undergo transformations such as the Curtius reaction, leading to the formation of 4-acetamido-compounds and demonstrating the reactivity of the thiazole carboxylic acid group (Hall & Walker, 1966).
Scientific Research Applications
Synthesis and Degradation
2-Acetamido-1,3-thiazole-4-carboxylic acid has been involved in chemical studies focused on the synthesis and degradation of thiazole compounds. The Curtius reaction was employed to convert 2-substituted thiazole-4-carboxylic acids into 4-acetamido-compounds, which were then directly degraded by acid hydrolysis (Hall & Walker, 1966). This method highlights the compound's role in the study of chemical processes and structural transformations in thiazole derivatives.
Metabolic Studies
Research has also delved into the metabolic pathways of thiazole compounds in biological systems. 2-Acetamido-4-chloromethylthiazole was found to be metabolized in rats to various compounds, including 2-acetamidothiazole-4-carboxylic acid, showcasing the compound's relevance in understanding metabolic processes and the potential formation of different metabolites in organisms (Chatfield & Hunter, 1973).
Synthetic Chemistry and Biological Evaluation
The compound has been a key player in synthetic chemistry, particularly in the synthesis of isomers and analogs with potential biological activities. For example, an isomer of N-acetylneuraminic acid with the acetamido group at C-4 was synthesized through stereoselective 1,4-conjugate addition, indicating the compound's utility in creating structurally diverse molecules for biological testing (Dondoni et al., 1994). Similarly, a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed and synthesized, demonstrating good fungicidal activity and antivirus activity in preliminary bioassays (Fengyun et al., 2015). These studies underscore the compound's significance in the development of new chemical entities with potential therapeutic applications.
Antimicrobial Activity
Further research explored the synthesis of cephalosporins substituted with thiazolylacetamido groups, revealing selective activity against Gram-positive bacteria and in particular, methicillin-resistant staphylococci, thereby highlighting the compound's role in the development of new antimicrobial agents (Lin et al., 1995).
properties
IUPAC Name |
2-acetamido-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKINQVZUSLLCJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357007 | |
Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-1,3-thiazole-4-carboxylic acid | |
CAS RN |
50602-38-5 | |
Record name | 2-Acetamido-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetamido-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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